1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound with a complex molecular structure. It belongs to a class of molecules known for their potential biological activity and is a subject of ongoing research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic synthesis. Key intermediates are prepared through a series of reactions including condensation, cyclization, and functional group transformations. Specific reagents and catalysts are used under controlled conditions to ensure the formation of the desired product. Industrial production methods : Industrial-scale production may employ optimized reaction conditions, such as higher temperatures, pressures, and specialized equipment to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the process.
Chemical Reactions Analysis
Types of reactions: : 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions : Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, alcohols). Major products formed : The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can introduce functional groups such as hydroxyl or carboxyl groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is used in a variety of scientific research applications : this compound is used in a variety of scientific research applications: Chemistry : It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials. Biology : Its biological activity is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine : Investigations are underway to explore its role in drug development, particularly for targeting specific diseases or conditions. Industry : The compound may also have applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action for 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one involves interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence biological pathways. The exact molecular interactions and pathways involved are subjects of detailed biochemical studies.
Comparison with Similar Compounds
Comparison : Compared to other similar compounds, 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its unique structural features, such as the combination of a benzodiazole, pyrrolo[3,4-c]pyrrole, and pyrazole moieties. Similar compounds : Other compounds in this category include various benzodiazole derivatives, pyrrolo[3,4-c]pyrrole derivatives, and pyrazole derivatives
Properties
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-22-17-6-3-2-5-16(17)21-19(22)24-11-14-9-23(10-15(14)12-24)18(26)13-25-8-4-7-20-25/h2-8,14-15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFFSUAHHJVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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